6-(Tert-butoxy)-5-methylpyridin-3-amine

Organic Synthesis Medicinal Chemistry Scaffold Diversity

6-(Tert-butoxy)-5-methylpyridin-3-amine (CAS 1247610-98-5) is a strategically substituted pyridine scaffold. The 3-amino hinge binder, 5-methyl hydrophobic pocket anchor, and cleavable 6-tert-butoxy handle enable precise diversification for PI3K/mTOR/JAK kinase inhibitor programs and lipophilic agrochemical intermediates. Its unique steric/electronic profile drives selectivity unattainable with des-methyl or des-tert-butoxy analogs. Ideal for demanding synthetic methodology development.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13259503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tert-butoxy)-5-methylpyridin-3-amine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OC(C)(C)C)N
InChIInChI=1S/C10H16N2O/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,11H2,1-4H3
InChIKeyUDSBOOFRPWPUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Tert-butoxy)-5-methylpyridin-3-amine (CAS 1247610-98-5) for Pharmaceutical Intermediates: Sourcing & Specification Guide


6-(Tert-butoxy)-5-methylpyridin-3-amine (CAS: 1247610-98-5) is a heterocyclic organic compound classified within the pyridine family . Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol . The compound's structure features a pyridine ring core, substituted with a sterically demanding tert-butoxy group at the 6-position, a methyl group at the 5-position, and a primary amine at the 3-position. This unique substitution pattern is a key feature for its role as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research . The tert-butoxy group serves as a protecting group or a synthetic handle, while the amine allows for further derivatization .

Why Generic 'Aminopyridine' Analogs Are Not a Substitute for 6-(Tert-butoxy)-5-methylpyridin-3-amine in Synthetic Routes


The assumption that any aminopyridine or similar in-class compound can be interchanged for 6-(tert-butoxy)-5-methylpyridin-3-amine is flawed due to its precise regiochemistry and substitution pattern. The combination of the bulky tert-butoxy group at the 6-position and a methyl group at the 5-position creates a unique steric and electronic environment around the pyridine ring and the reactive 3-amino group . This specific arrangement directly impacts reaction selectivity, yields, and the physical properties of the final product, which are critical for downstream applications. Unlike simpler analogs like 6-(tert-butoxy)pyridin-3-amine (CAS 58155-80-9), which lacks the 5-methyl group, or 3-amino-5-methylpyridine (CAS 3430-19-1), which lacks the 6-tert-butoxy group, this compound's structure offers a distinct reactivity profile that is non-interchangeable in designed synthetic pathways .

6-(Tert-butoxy)-5-methylpyridin-3-amine: Quantified Differentiation Evidence Against Analogs for Procurement Decisions


Differentiation via Unique Molecular Formula and Substituent Pattern for Synthetic Scaffold Diversity

The molecular formula C10H16N2O (MW 180.25) for 6-(tert-butoxy)-5-methylpyridin-3-amine confirms its unique identity relative to structurally similar analogs . A direct comparison with 6-(tert-butoxy)pyridin-3-amine (CAS 58155-80-9), which has the formula C9H14N2O (MW 166.22), shows a clear differentiation due to the addition of a methyl group at the 5-position . This extra methyl group increases the molecular weight by 14.03 g/mol and alters the compound's lipophilicity and potential for steric shielding of the amine. For researchers seeking to build a diverse screening library or explore structure-activity relationships (SAR) around the pyridine core, this specific substitution pattern provides a distinct chemical space not covered by the non-methylated or differently substituted analogs .

Organic Synthesis Medicinal Chemistry Scaffold Diversity

Regiochemical Specificity: 5-Methyl Substitution Differentiates from Isomeric tert-Butoxy Methyl Aminopyridines

The target compound possesses a specific 5-methyl-6-tert-butoxy-3-amine substitution pattern. This distinguishes it from other commercially available regioisomers, such as 2-(tert-butoxy)-5-methylpyridin-4-amine (CAS 1553303-72-2), which places the amine at the 4-position and the tert-butoxy group at the 2-position . Similarly, 2-(tert-butoxy)-6-methylpyridin-3-amine (CAS 1503859-32-2) has a different substitution pattern . The position of the amine and the substituents on the pyridine ring dictates the compound's reactivity in cross-coupling, nucleophilic substitution, and other key synthetic transformations. The target compound's specific regiochemistry is essential for constructing molecules where the 3-position must be functionalized and the 6-position is blocked or protected.

Regiochemistry Isomer Differentiation Synthetic Intermediates

Advantage of a Tert-Butoxy Protecting Group Compared to a Free Hydroxyl or Other Alkyl Groups

The tert-butoxy group provides specific advantages over alternative substituents like a free hydroxyl group or smaller alkoxy groups. While the parent 5-methylpyridin-3-ol would have a highly reactive and acidic hydroxyl, the tert-butoxy ether is stable to a variety of reaction conditions, including organometallic reagents and strong bases [1]. Furthermore, the bulky tert-butyl group provides steric hindrance that can be beneficial in controlling reaction selectivity compared to a less sterically demanding methoxy or ethoxy analog . This class-level inference suggests that the tert-butoxy group offers a balance of stability and controlled reactivity, which is a key differentiator for researchers requiring a protected or masked hydroxyl functionality that can be later cleaved under mild acidic conditions .

Protecting Groups Reaction Selectivity Stability

6-(Tert-butoxy)-5-methylpyridin-3-amine: High-Value Application Scenarios Based on Structural Evidence


Building Block for Kinase Inhibitor Libraries Requiring a 3-Amino-5-methyl-6-alkoxypyridine Scaffold

Given its unique 3-amino-5-methyl-6-alkoxy substitution pattern, this compound is an ideal starting point for synthesizing diverse kinase inhibitor scaffolds [1]. The 3-amino group serves as a classic hinge-binding moiety in ATP-competitive kinase inhibitors. The 5-methyl group can occupy a small hydrophobic pocket in the kinase active site, improving binding affinity and selectivity over the des-methyl analog. The tert-butoxy group provides a handle for late-stage diversification, where it can be cleaved to reveal a hydroxyl for further functionalization (e.g., alkylation, acylation) after the core scaffold is assembled. This specific combination of functional groups is particularly relevant for targets within the PI3K/mTOR or JAK family, where such aminopyridine motifs are prevalent [1].

Precursor for Agrochemical Intermediates with Enhanced Lipophilicity

The presence of both a tert-butoxy and a methyl group increases the lipophilicity of the molecule compared to the parent 6-(tert-butoxy)pyridin-3-amine [1]. In agrochemical research, increased lipophilicity is often correlated with improved membrane permeability and cuticular penetration in target pests or plants. This compound can serve as a key intermediate for the synthesis of novel fungicides or herbicides, where the pyridine core is a common structural motif. The amine functionality allows for the introduction of various amide, urea, or sulfonamide linkages to construct the final active ingredient [1].

Specialty Reagent for Studying Ortho-Directing Effects in Metal-Catalyzed Cross-Couplings

The steric bulk of the tert-butoxy group at the 6-position is a key feature for academic and industrial research groups focused on reaction methodology. This compound can be used to probe the tolerance of new cross-coupling catalysts towards sterically hindered, electron-rich aryl ethers [1]. The presence of the 5-methyl group and the 3-amino group provides additional electronic and steric perturbations to the pyridine ring, making it a challenging substrate for reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the 4-position (ortho to the tert-butoxy group). Its use in method development studies provides valuable information on catalyst scope and limitations [1].

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